Nonyl-|A-D-1-thiomaltoside

Vue d'ensemble

Description

Nonyl-|A-D-1-thiomaltoside is a non-ionic detergent widely used in scientific research due to its unique properties and diverse applications. This compound is particularly effective in disrupting interactions between lipids and proteins within biological membranes, thereby facilitating the solubilization and stabilization of membrane proteins .

Mécanisme D'action

Target of Action

Nonyl-β-D-1-thiomaltoside is a nonionic detergent that primarily targets biological membranes . It interacts with lipid-protein interactions within these membranes .

Mode of Action

The compound’s mode of action involves disrupting lipid-protein interactions in biological membranes . This disruption facilitates the solubilization and stabilization of membrane proteins .

Result of Action

The primary result of Nonyl-β-D-1-thiomaltoside’s action is the solubilization and stabilization of proteins within cell membranes . This facilitates the isolation of these proteins for further study . The activity of proteins isolated using Nonyl-β-D-1-thiomaltoside is reported to be higher than those isolated using other detergents .

Action Environment

The action of Nonyl-β-D-1-thiomaltoside can be influenced by its environment. For instance, its critical micelle concentration (CMC) value is 2.4 mM , which suggests that its solubilizing activity can be affected by its concentration in the solution. Furthermore, it’s also suggested that it can be easily removed from protein solutions by dialysis , indicating that its action can be controlled and reversed.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl-|A-D-1-thiomaltoside typically involves the reaction of nonyl alcohol with thiomaltose under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the thiomaltoside linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Nonyl-|A-D-1-thiomaltoside primarily undergoes substitution reactions due to the presence of the thiomaltoside group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are conducted under controlled conditions to prevent over-oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield various substituted thiomaltosides, while oxidation and reduction reactions produce oxidized or reduced derivatives of this compound .

Applications De Recherche Scientifique

Nonyl-|A-D-1-thiomaltoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Facilitates the solubilization and stabilization of membrane proteins, making it valuable in structural biology studies.

Medicine: Employed in the formulation of drug delivery systems and in the study of membrane protein functions.

Industry: Utilized in the production of various biochemical products and in the purification of proteins

Comparaison Avec Des Composés Similaires

Similar Compounds

- Octyl-|A-D-glucopyranoside

- Dodecyl-|A-D-maltoside

- Heptyl-|A-D-thioglucoside

Uniqueness

Nonyl-|A-D-1-thiomaltoside is unique due to its higher efficiency in solubilizing membrane proteins compared to similar compounds. Its critical micelle concentration is lower, making it easier to remove from protein solutions by dialysis. Additionally, the activity of proteins isolated using this compound is higher than those isolated using other detergents .

Activité Biologique

Nonyl-β-D-1-thiomaltoside (CAS No. 148565-55-3) is a non-ionic detergent derived from maltose, recognized for its significant role in the solubilization and purification of membrane proteins. This article delves into its biological activity, highlighting research findings, case studies, and comparative data.

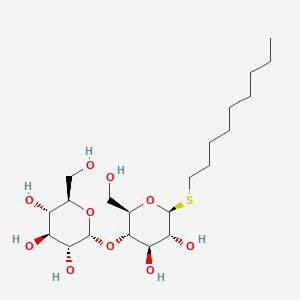

Nonyl-β-D-1-thiomaltoside features a molecular weight of 484.60 g/mol and a critical micelle concentration (CMC) of 2.4 mM, making it effective for protein extraction while maintaining biological functionality. Its structure consists of a nonyl group linked to a thiomaltoside moiety, which contributes to its amphiphilic nature, allowing it to interact favorably with both hydrophobic and hydrophilic environments.

| Property | Value |

|---|---|

| Molecular Formula | C21H40O10S |

| Molecular Weight | 484.60 g/mol |

| CMC | 2.4 mM |

| Purity | ≥ 98% |

| Appearance | White powder |

Membrane Protein Solubilization

Research indicates that Nonyl-β-D-1-thiomaltoside effectively solubilizes membrane proteins from various organisms, including Vibrio parahaemolyticus and Escherichia coli. The solubilization efficiency is notably higher compared to other detergents such as octyl glucoside or heptyl thioglucoside. For instance, studies have shown that H(+)-translocating ATPase (F0F1) solubilized with Nonyl-β-D-1-thiomaltoside exhibits significantly enhanced specific activity.

Case Study: Solubilization of Membrane Proteins

In a comparative study involving different alkyl thiomaltosides, Nonyl-β-D-1-thiomaltoside demonstrated superior performance in solubilizing membrane proteins:

| Detergent Type | Solubilization Efficiency |

|---|---|

| Octyl Thiomaltoside | Moderate |

| Nonyl Thiomaltoside | High |

| Decyl Thiomaltoside | Low |

This study highlights the importance of alkyl chain length in determining the efficacy of thiomaltosides for protein extraction.

Toxicity and Compatibility

Nonyl-β-D-1-thiomaltoside is characterized by low toxicity and minimal interference with protein activity, making it suitable for applications requiring the preservation of protein functionality. Its non-ionic nature further allows compatibility with various purification techniques, including ion exchange chromatography.

Applications in Research

Due to its unique properties, Nonyl-β-D-1-thiomaltoside is widely used in biochemical assays and diagnostic applications. It has been employed in the extraction of various membrane proteins involved in critical cellular processes:

- Isolation of Receptors : Effective in extracting opioid receptors from neuroblastoma cells.

- Enzyme Stabilization : Used to stabilize enzymes for diagnostic analyses.

Comparative Analysis with Other Detergents

To better understand the advantages of Nonyl-β-D-1-thiomaltoside, a comparison with other commonly used detergents is presented:

| Detergent | CMC (mM) | Solubilization Efficiency | Protein Stability |

|---|---|---|---|

| n-Octyl-β-D-glucoside | 0.5 | Moderate | Moderate |

| n-Heptyl-β-D-thioglucoside | 1.0 | Low | Low |

| Nonyl-β-D-1-thiomaltoside | 2.4 | High | High |

This table illustrates that Nonyl-β-D-1-thiomaltoside not only has a higher CMC but also provides better solubilization efficiency and protein stability compared to its counterparts.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOMEWLJBOWKCP-OHQXVXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470219 | |

| Record name | Nonyl-|A-D-1-thiomaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148565-55-3 | |

| Record name | Nonyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl-|A-D-1-thiomaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, nonyl 4-O-α-D-glucopyranosyl-1-thio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.